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Compound of Interest

Compound Name:
2-Methoxypyrimidine-4-

carbaldehyde

Cat. No.: B112045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-
Methoxypyrimidine-4-carbaldehyde as a chemical intermediate in synthetic chemistry and

drug discovery. This document includes detailed, albeit representative, experimental protocols

for its derivatization and highlights its potential in the synthesis of bioactive molecules,

particularly kinase inhibitors.

Introduction
2-Methoxypyrimidine-4-carbaldehyde is a versatile heterocyclic compound featuring a

pyrimidine ring substituted with a methoxy group and a reactive carbaldehyde moiety. The

pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. The

presence of the aldehyde group provides a convenient handle for a variety of chemical

transformations, making this molecule an attractive starting material for the synthesis of diverse

compound libraries for biological screening. The methoxy group can also influence the

electronic properties and metabolic stability of the final compounds.

While specific literature on the applications of 2-Methoxypyrimidine-4-carbaldehyde is

limited, its structural similarity to other well-studied pyrimidine and quinoline carbaldehydes

suggests its utility in the development of novel pharmaceuticals, particularly in the area of

oncology and infectious diseases.[1][2]
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Physicochemical Properties and Spectroscopic
Data
While extensive experimental data is not readily available, predicted and basic data for 2-
Methoxypyrimidine-4-carbaldehyde are summarized below. Researchers should perform

their own characterization for confirmation.

Property Value Reference

Molecular Formula C₆H₆N₂O₂ [3]

Molecular Weight 138.12 g/mol [4]

Appearance
White to off-white solid

(predicted)

Purity
≥98% (typical from commercial

suppliers)
[4]

Storage Conditions
2-8°C under an inert

atmosphere
[4]

Predicted XlogP 0.3 [3]

Monoisotopic Mass 138.04292 Da [3]

Table 1: Physicochemical and Predicted Data for 2-Methoxypyrimidine-4-carbaldehyde.

Note: The data presented is a combination of information from chemical suppliers and

computational predictions. Experimental verification is recommended.

Key Synthetic Applications & Protocols
The aldehyde functionality of 2-Methoxypyrimidine-4-carbaldehyde allows for a range of

synthetic transformations to build more complex molecules. The following protocols are based

on standard procedures for analogous heterocyclic aldehydes and should be optimized for this

specific substrate.[2][5]
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Reductive Amination for the Synthesis of Aminomethyl
Pyrimidines
Reductive amination is a powerful method to introduce amine diversity, a key step in the

synthesis of many bioactive compounds, including kinase inhibitors.

Experimental Protocol:

Imine Formation: Dissolve 2-Methoxypyrimidine-4-carbaldehyde (1.0 eq) in a suitable

anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Add the desired primary or secondary amine (1.1 eq) to the solution.

If the amine is an aniline, the reaction can be stirred at room temperature for 30-60 minutes.

For less reactive amines, a catalytic amount of acetic acid may be added.

Reduction: To the solution containing the presumed imine intermediate, add a reducing agent

such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin

Layer Chromatography (TLC).

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Reductive Amination.
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Parameter Condition

Solvent
Dichloromethane (DCM), 1,2-Dichloroethane

(DCE)

Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)

Temperature Room Temperature

Reaction Time 2-24 hours

Work-up Aqueous sodium bicarbonate quench

Knoevenagel Condensation for the Synthesis of α,β-
Unsaturated Systems
The Knoevenagel condensation is used to form carbon-carbon double bonds, yielding α,β-

unsaturated derivatives that are valuable intermediates for Michael additions or as bioactive

compounds themselves.[5]

Experimental Protocol:

In a round-bottom flask, dissolve 2-Methoxypyrimidine-4-carbaldehyde (1.0 eq) and an

active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq) in a suitable

solvent like ethanol.

Add a catalytic amount of a weak base, such as piperidine or triethylamine (TEA).

Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture. The product may precipitate and can be

collected by filtration.

If the product does not precipitate, remove the solvent under reduced pressure and purify the

residue by column chromatography.

Wittig Reaction for Alkene Synthesis
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The Wittig reaction is a versatile method for synthesizing alkenes with control over the double

bond geometry.

Experimental Protocol:

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend the desired phosphonium salt (1.1 eq) in an anhydrous solvent

such as tetrahydrofuran (THF).

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride)

(1.1 eq) dropwise to generate the ylide. Stir for 30-60 minutes at this temperature.

Reaction with Aldehyde: Add a solution of 2-Methoxypyrimidine-4-carbaldehyde (1.0 eq) in

the same anhydrous solvent dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir until completion as indicated

by TLC.

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
The pyrimidine core is a common scaffold in a multitude of approved and investigational kinase

inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their

dysregulation is implicated in diseases like cancer. 2-Methoxypyrimidine-4-carbaldehyde
serves as a valuable starting material for the synthesis of potential kinase inhibitors. For

example, the aminomethyl pyrimidines synthesized via reductive amination can be further

elaborated to generate analogues of known kinase inhibitors like Imatinib.[6]
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Below is a conceptual workflow for the utilization of 2-Methoxypyrimidine-4-carbaldehyde in

a drug discovery program targeting kinases.
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Click to download full resolution via product page

Caption: Drug discovery workflow using 2-Methoxypyrimidine-4-carbaldehyde.

Potential Signaling Pathway Involvement
Derivatives of 2-Methoxypyrimidine-4-carbaldehyde, particularly those designed as kinase

inhibitors, could potentially modulate various signaling pathways implicated in cancer cell

proliferation and survival. For instance, targeting Cyclin-Dependent Kinases (CDKs) or tyrosine

kinases like ABL could interfere with cell cycle progression and oncogenic signaling.
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Caption: Potential inhibition of a tyrosine kinase signaling pathway.

Conclusion
2-Methoxypyrimidine-4-carbaldehyde is a promising chemical intermediate with significant

potential for the synthesis of diverse heterocyclic compounds. Its utility in constructing libraries

of molecules for drug discovery, particularly for the development of kinase inhibitors, makes it a

valuable tool for researchers in medicinal chemistry. The protocols and conceptual frameworks

provided herein offer a solid foundation for exploring the synthetic versatility of this compound.

Disclaimer: The experimental protocols provided are representative and may require

optimization for specific substrates and reaction scales. Appropriate safety precautions should

be taken when handling all chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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